Phenylephrine bitartrate
Overview
Description
Phenylephrine bitartrate is a salt form of phenylephrine, an alpha-1 adrenergic receptor agonist. It is commonly used as a decongestant, mydriatic agent, and vasopressor. This compound is known for its ability to constrict blood vessels, thereby reducing swelling and congestion in nasal passages. It is also used to increase blood pressure in patients with hypotension and to dilate the pupils during eye examinations .
Mechanism of Action
Target of Action
Phenylephrine bitartrate primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
This compound acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , or the narrowing of blood vessels . This results in an increase in blood pressure and dilation of the pupils .
Biochemical Pathways
The action of this compound involves several biochemical pathways. After binding to the alpha-1 adrenergic receptors, it triggers a cascade of events leading to vasoconstriction . The compound is also subject to extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
This compound exhibits a bioavailability of 38% through the gastrointestinal tract . It is metabolized in the liver through oxidative deamination . The compound has a very rapid onset of action when administered intravenously, and its effects can be seen within 20 minutes when taken orally . The elimination half-life of this compound is between 2.1 and 3.4 hours .
Result of Action
The primary result of this compound’s action is an increase in blood pressure due to vasoconstriction . It also causes dilation of the pupils . When used as a nasal decongestant, it reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs such as monoamine oxidase inhibitors, tricyclic antidepressants, and hydrocortisone can increase the blood pressure effect of phenylephrine . Furthermore, the compound’s lipophilic nature allows it to effectively penetrate vascular-rich tissues, enabling central and peripheral effects .
Biochemical Analysis
Biochemical Properties
Phenylephrine bitartrate interacts with alpha-1 adrenergic receptors . These receptors are proteins that play a crucial role in the biochemical reactions initiated by this compound. When this compound binds to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure .
Cellular Effects
This compound influences cell function by interacting with alpha-1 adrenergic receptors on the cell surface . This interaction triggers intracellular signaling pathways that lead to vasoconstriction . It can also impact gene expression related to these pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding activates the receptor, triggering a cascade of intracellular events that ultimately lead to vasoconstriction .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway . It interacts with alpha-1 adrenergic receptors, which are enzymes that play a key role in this pathway .
Subcellular Localization
The subcellular localization of this compound is likely extracellular, as it interacts with cell surface receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylephrine bitartrate is synthesized through the reaction of phenylephrine with tartaric acid. The process involves the following steps:
Phenylephrine Synthesis: Phenylephrine is synthesized by the methylation of norephedrine.
Salt Formation: Phenylephrine is then reacted with tartaric acid to form this compound. .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The product is then purified through crystallization and filtration processes to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Phenylephrine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form quinone derivatives.
Reduction: Reduction of phenylephrine can lead to the formation of dihydroxy derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylephrine derivatives.
Scientific Research Applications
Phenylephrine bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Widely used in the development of decongestants, vasopressors, and mydriatic agents.
Industry: Utilized in the formulation of over-the-counter medications for nasal congestion and hypotension
Comparison with Similar Compounds
Phenylephrine bitartrate is often compared with other alpha-1 adrenergic receptor agonists such as:
Pseudoephedrine: Another common decongestant, but with a different mechanism of action and side effect profile.
Oxymetazoline: A nasal decongestant with a longer duration of action.
Naphazoline: Used primarily in ophthalmic solutions for its vasoconstrictive properties
This compound is unique in its specific receptor selectivity and its wide range of applications in both medical and industrial fields.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-58-7, 17162-39-9 | |
Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Phenylephrine Bitartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?
A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include this compound (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.
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